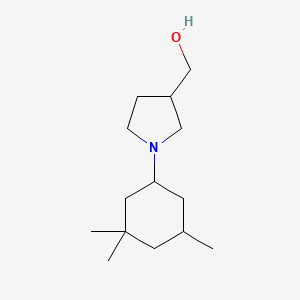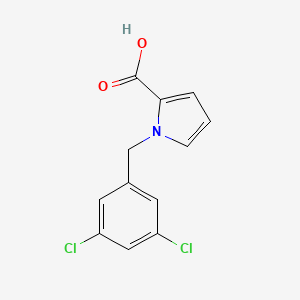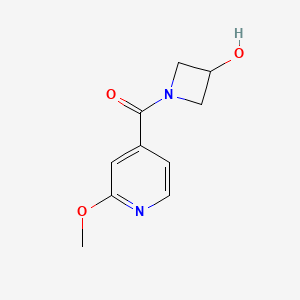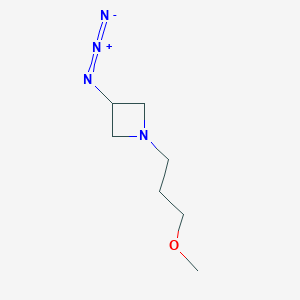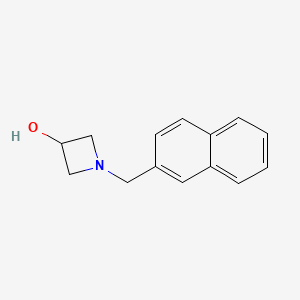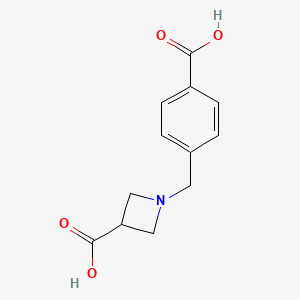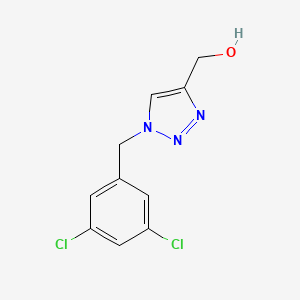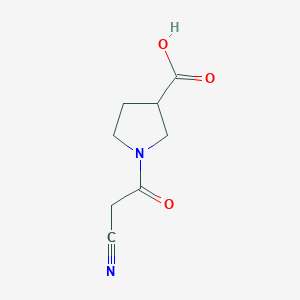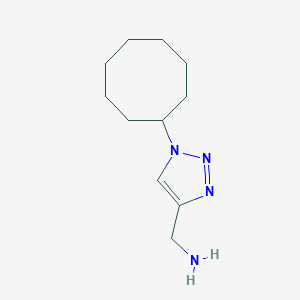
(1-Cyclooctyl-1H-1,2,3-triazol-4-yl)methanamin
Übersicht
Beschreibung
The compound “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as 1,2,3-triazoles . These are aromatic compounds containing a 1,2,3-triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis information for “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” is not available, similar compounds have been synthesized via “Click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole werden in der Arzneimittelforschung umfassend eingesetzt . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Auf dem Markt sind viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern erhältlich, wie das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β β -Lactam-Antibiotikum Tazobactam .
Organische Synthese
1,2,3-Triazole spielen eine wichtige Rolle in der organischen Synthese . Sie sind einer der wichtigsten stickstoffhaltigen fünfringigen Heterocyclen und haben eine große Bandbreite an Anwendungen .
Polymerchemie
Im Bereich der Polymerchemie werden 1,2,3-Triazole aufgrund ihrer hohen chemischen Stabilität eingesetzt . Sie sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Supramolekulare Chemie
1,2,3-Triazole haben Anwendungen in der supramolekularen Chemie gefunden . Sie haben ein starkes Dipolmoment (4,8–5,6 Debye) und die Fähigkeit zur Wasserstoffbrückenbindung .
Biokonjugation
1,2,3-Triazole sind in Biokonjugationsstrategien relevant geworden . Sie wurden in vielen industriellen Anwendungen ausgiebig als synthetische Zwischenprodukte eingesetzt .
Chemische Biologie
Im Bereich der chemischen Biologie werden 1,2,3-Triazole aufgrund ihrer einzigartigen Eigenschaften eingesetzt . Sie ähneln strukturell der Amidbindung und imitieren eine E- oder eine Z-Amidbindung .
Fluoreszenzmikroskopie
1,2,3-Triazole wurden bei der Entwicklung von Biosensoren eingesetzt, die in klinischen Diagnostik-Assays verwendet werden . Sie wurden auch in der Fluoreszenzmikroskopie eingesetzt .
Materialwissenschaft
In der Materialwissenschaft wurden 1,2,3-Triazole bei der Synthese von Übergangsmetallkomplexen für verschiedene praktische Zwecke eingesetzt . Sie spielen auch eine wichtige Rolle in Flüssigkristallen und polymeren Materialien .
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit significant antiproliferative effects against various cancer cells . The nitrogen atoms of the triazole ring actively contribute to binding to the active site of enzymes .
Mode of Action
These compounds often work by inhibiting key enzymes in cancer cells, leading to cell cycle arrest and apoptosis . For example, some compounds have been found to bind to the ATP binding pocket during docking experiments .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties in silico studies .
Result of Action
The result of the action of similar compounds is often the induction of apoptosis in cancer cells . This is usually accompanied by cell cycle arrest at various phases .
Biochemische Analyse
Biochemical Properties
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine, have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Cellular Effects
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis, highlighting the compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their cytotoxic activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential .
Eigenschaften
IUPAC Name |
(1-cyclooctyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRTJKWVKIVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


